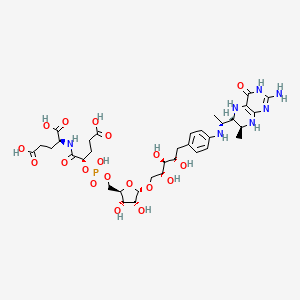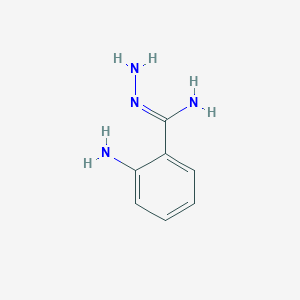
5,6,7,8-Tetrahydrosarcinapterin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-tetrahydrosarcinapterin is the L-glutamide of 5,6,7,8-tetrahydromethanopterin. It is a conjugate acid of a 5,6,7,8-tetrahydrosarcinapterin(4-).
科学的研究の応用
Conformational Properties and Enzymatic Roles
Conformational Flexibility
A study by Estelberger, Mlekusch, and Reibnegger (1995) explored the conformational flexibility of 5,6,7,8-tetrahydrobiopterin and its stereoisomers. They found that these compounds possess significant conformational flexibility, which may impact their biological properties (Estelberger, Mlekusch, & Reibnegger, 1995).
Enzymatic Catalysis
Grahame (1991) reported the role of 5,6,7,8-tetrahydrosarcinapterin in the catalysis of acetyl-CoA cleavage and methylation processes. This study highlighted the significance of this compound in enzyme complexes involving carbon monoxide dehydrogenase and corrinoid proteins (Grahame, 1991).
Impact on Melanogenesis
Regulation of Melanin Biosynthesis
Schallreuter et al. (1994) investigated the role of tetrahydrobiopterin in melanin biosynthesis in human epidermis. They found that different forms of tetrahydrobiopterin, including 5,6,7,8-tetrahydrobiopterin, can significantly influence melanin production, with potential implications for conditions like vitiligo (Schallreuter et al., 1994).
Modulation of Tyrosinase Activity
Wood et al. (1995) found that 5,6,7,8-tetrahydrobiopterin directly regulates tyrosinase activity, which is crucial for melanogenesis. This study provided insights into how this compound binds to specific domains on tyrosinase and influences its activity (Wood et al., 1995).
Cardiovascular Implications
- Prevention of Ischemia Reperfusion Injury: A study by Mayahi et al. (2007) demonstrated the potential of 6R-5,6,7,8-tetrahydro-L-biopterin and its stereoisomers in preventing ischemia-reperfusion injury in the human forearm. This suggests therapeutic applications in cardiovascular diseases (Mayahi et al., 2007).
Neurotransmitter Synthesis
- Regulation of Dopamine and Serotonin Biosynthesis: Miwa, Watanabe, and Hayaishi (1985) explored how 6R-L-erythro-5,6,7,8-tetrahydrobiopterin regulates the biosynthesis of neurotransmitters like dopamine and serotonin in the rat brain. They highlighted the role of this compound in enhancing neurotransmitter production (Miwa, Watanabe, & Hayaishi, 1985).
Redox Biology and Enzymology
- Role in Redox Biology: Vasquez-Vivar (2009) and Wei, Crane, and Stuehr (2003) discussed the role of tetrahydrobiopterin in redox biology and enzymology, emphasizing its function as a cofactor for enzymes like nitric oxide synthases and its ability to regulate reactive oxygen species levels (Vasquez-Vivar, 2009), (Wei, Crane, & Stuehr, 2003).
特性
CAS番号 |
137360-17-9 |
|---|---|
製品名 |
5,6,7,8-Tetrahydrosarcinapterin |
分子式 |
As2Ba3O6 |
分子量 |
0 |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2R,3S,4R,5S)-5-[(2R,3S,4S)-5-[4-[[(1R)-1-[(6S,7S)-2-amino-7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl]ethyl]amino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C35H52N7O19P/c1-14(25-15(2)38-30-26(40-25)32(53)42-35(36)41-30)37-17-5-3-16(4-6-17)11-19(43)27(49)20(44)12-58-34-29(51)28(50)22(60-34)13-59-62(56,57)61-21(8-10-24(47)48)31(52)39-18(33(54)55)7-9-23(45)46/h3-6,14-15,18-22,25,27-29,34,37,40,43-44,49-51H,7-13H2,1-2H3,(H,39,52)(H,45,46)(H,47,48)(H,54,55)(H,56,57)(H4,36,38,41,42,53)/t14-,15+,18+,19+,20-,21+,22-,25+,27+,28-,29-,34+/m1/s1 |
SMILES |
CC1C(NC2=C(N1)N=C(NC2=O)N)C(C)NC3=CC=C(C=C3)CC(C(C(COC4C(C(C(O4)COP(=O)(O)OC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)O)O)O)O)O |
同義語 |
tetrahydrosarcinapterin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




